4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
CAS No.:
Cat. No.: VC13804448
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine -](/images/structure/VC13804448.png)
Specification
Molecular Formula | C6H3ClFN3 |
---|---|
Molecular Weight | 171.56 g/mol |
IUPAC Name | 4-chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine |
Standard InChI | InChI=1S/C6H3ClFN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H |
Standard InChI Key | JNZQJRZFGCDSRF-UHFFFAOYSA-N |
SMILES | C1=C2C(=NC=NN2C=C1F)Cl |
Canonical SMILES | C1=C2C(=NC=NN2C=C1F)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of 4-chloro-6-fluoropyrrolo[2,1-f] triazine combines a pyrrole ring fused to a 1,2,4-triazine system, with halogen substituents at positions 4 (chloro) and 6 (fluoro). Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃ClFN₃ | |
SMILES | C1=C2C(=NC=NN2C=C1F)Cl | |
Hazard Classification | H302, H312, H332 | |
Safety Precautions | P264, P270, P280, P301+P312+P330 |
The planar fused-ring system enables π-π stacking interactions critical for binding biological targets, while the electron-withdrawing halogens enhance electrophilic reactivity at adjacent positions . Comparative analysis with its iodo analog (4-chloro-6-iodopyrrolo[2,1-f] triazine, CID 66521710) reveals similar backbone geometry (C₆H₃ClIN₃) but altered electronic properties due to halogen electronegativity differences .
Synthetic Methodologies
Pyrrole Derivative Functionalization
A primary route involves N-amination of methyl pyrrole-2-carboxylate using chloramine (NH₂Cl), followed by sequential cyclization and halogenation . Critical steps include:
-
N-Amination: Introduction of the N–N bond via NH₂Cl treatment under basic conditions.
-
Cyclization: NaOH-mediated ring closure to form the triazine core.
-
Halogenation: Regioselective chloro and fluoro substitutions using POCl₃ and fluorinating agents, respectively .
This method achieves moderate yields (45-60%) but requires precise control of reaction conditions to prevent over-halogenation .
Transition Metal-Mediated Synthesis
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For example, Suzuki-Miyaura coupling could theoretically introduce aryl groups at the 6-position, though literature specifically detailing this for the fluoro derivative remains sparse .
Leuckart Reaction Adaptations
The patent WO2014115171A1 describes a one-pot synthesis for analogous triazines using Leuckart conditions (formamide/ammonium formate), suggesting potential applicability for 4-chloro-6-fluoro derivatives . Key advantages include:
-
Reduced step count compared to traditional cyclization methods
Parameter | Specification |
---|---|
Acute Toxicity (Oral) | Category 4 (LD₅₀ > 300 mg/kg) |
Dermal Exposure | Category 4 (LD₅₀ > 1,000 mg/kg) |
Inhalation Risk | Category 4 (LC₅₀ > 1.1 mg/L) |
PPE Requirements | Gloves, eye protection, lab coat |
First aid measures emphasize immediate rinsing for skin/eye contact and medical consultation upon ingestion .
Comparative Analysis with Halogenated Analogs
Substitution patterns significantly influence physicochemical and biological properties:
The fluorine atom’s small size and high electronegativity improve membrane permeability compared to bulkier halogens like iodine .
Industrial and Research Applications
-
Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitor development .
-
Chemical Biology Probes: Fluorine’s NMR activity (¹⁹F) enables tracking in biological systems .
-
Material Science: Conjugated systems may exhibit optoelectronic properties for organic semiconductors.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step routes with moderate yields (30-60%) .
-
Regioselectivity Issues: Competing halogenation at adjacent positions .
-
Limited ADMET Data: Requires comprehensive pharmacokinetic profiling.
Emerging opportunities:
-
Flow chemistry approaches to improve reaction control
-
CRISPR-based target validation for personalized medicine applications
-
Hybridization with biologics (e.g., antibody-drug conjugates)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume